Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt
Description
Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (ATP tetrasodium salt) is a nucleotide derivative in which four sodium ions replace protons in the triphosphate moiety of ATP. This modification enhances water solubility and stability, making it suitable for biochemical and pharmacological applications requiring precise ionic conditions . ATP tetrasodium salt retains the core structure of ATP—an adenine base, ribose sugar, and three phosphate groups—but its tetrasodium form reduces aggregation in solution and improves compatibility with physiological buffers. ATP tetrasodium is frequently used in radiolabeled assays (e.g., [³H]- or [³²P]-ATP) to study enzymatic kinetics, receptor binding, and nucleotide metabolism .
Structure
3D Structure of Parent
Properties
CAS No. |
606-67-7 |
|---|---|
Molecular Formula |
C10H12N5Na4O13P3 |
Molecular Weight |
595.11 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
PZFIDIJKTNDKOV-KWIZKVQNSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrates
Chemical synthesis typically involves phosphorylation of adenosine using pyrophosphate derivatives. A seminal method (U.S. Patent 3,079,379) condenses adenosine 5-phosphoramidate salts with pyrophosphate esters, followed by catalytic hydrogenation to remove protective benzyl groups. For example:
-
Example 1 : Dicyclohexylguanidinium adenosine 5'-phosphoramidate reacts with tribenzyl pyrophosphate in ortho-chlorophenol. After 3 days, hydrogenation over palladium catalyst yields ATP tetrasodium salt.
-
Solvent Systems : Ortho-chlorophenol, tricresol, or acetonitrile-tricresol mixtures enhance reaction efficiency.
Purification and Yield
Post-reaction purification involves:
-
Ion Exchange Chromatography : Elution with ethanol-ammonia solutions (e.g., 50% ethanol with 2% NH₃).
-
Crystallization : Lyophilization produces colorless crystalline powder with >99% purity.
Yield : 71% molar yield reported in optimized protocols.
Microbial Fermentation and Biocatalytic Production
Strain Engineering and Fermentation
Industrial-scale production often employs genetically modified Escherichia coli or Corynebacterium spp. to overproduce ATP via metabolic engineering. Key steps include:
Extraction and Salt Conversion
-
Cell Lysis : Ultrasonication or enzymatic digestion releases intracellular ATP.
-
Ion Exchange : DEAE-Sephadex resin separates ATP from nucleotides, followed by elution with triethylammonium bicarbonate.
-
Tetrasodium Salt Formation : Treatment with sodium bicarbonate replaces ammonium ions, yielding ATP tetrasodium salt.
Scale : Fermentation batches produce up to 50 mM ATP intracellularly.
Enzymatic ATP Regeneration Systems
Immobilized Enzyme Cascades
ATP regeneration systems minimize substrate costs by recycling ADP. A notable approach uses:
-
Enzyme Cocktails : Glycerokinase, pyruvate kinase, and phosphoglycerate kinase immobilized on polyacrylamide gels.
-
Cofactor Regeneration : Phosphoenol pyruvate or polyphosphate donors sustain ATP synthesis.
Example Protocol :
Industrial Applications
-
Biocatalysis : ATP-dependent enzymes (e.g., kinases) in drug synthesis.
-
Scale-Up : Continuous-flow reactors achieve 1.2 L/h throughput.
Chromatographic Purification and Quality Control
Advanced Purification Techniques
Scientific Research Applications
Biochemical Research
Energy Transfer Studies
- ATP tetrasodium salt is primarily utilized in studies related to energy metabolism. The hydrolysis of ATP releases energy, which is fundamental for various cellular processes such as muscle contraction, nerve impulse propagation, and biochemical synthesis. This reaction can be catalyzed by enzymes like ATPases, facilitating the conversion of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) .
Cell Signaling
- The compound is instrumental in cell signaling pathways. It acts as a substrate for kinases that phosphorylate proteins, thereby regulating numerous cellular functions. Its role in signal transduction makes it a key player in research focused on cellular communication and response mechanisms .
Biochemical Pathways
- ATP tetrasodium salt participates in numerous biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Researchers utilize this compound to understand metabolic pathways and their regulation under various physiological conditions .
Pharmaceutical Applications
Drug Discovery
- In pharmaceutical research, ATP tetrasodium salt is employed to study the mechanisms of action of various drugs that target ATP-binding proteins. This includes the investigation of inhibitors and activators that modulate ATP-dependent processes, which is crucial for developing new therapeutic agents .
Clinical Diagnostics
- The compound is also used in diagnostic assays to measure ATP levels in biological samples. These measurements can indicate cellular viability and metabolic activity, making it valuable in clinical settings for assessing health conditions .
Molecular Biology Techniques
RNA Synthesis
- Tritiated forms of ATP tetrasodium salt are used in RNA synthesis and labeling experiments. This application is particularly important for creating RNA probes for hybridization studies, allowing researchers to track gene expression and regulation .
Enzyme Activity Assays
- The compound serves as a substrate in various enzyme assays, particularly those involving kinases and phosphatases. By measuring the conversion of ATP to ADP or other products, researchers can assess enzyme activity and kinetics .
Industrial Applications
Biotechnology
- In biotechnology, ATP tetrasodium salt is used in fermentation processes where energy-rich substrates are required for microbial growth and product formation. Its high solubility makes it ideal for large-scale applications .
Food Industry
- The compound finds applications in the food industry as an additive to enhance flavor through its involvement in nucleotide metabolism, which can improve the umami taste profile of food products .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Biochemical Research | Energy transfer studies; cell signaling; metabolic pathways |
| Pharmaceuticals | Drug discovery; clinical diagnostics |
| Molecular Biology | RNA synthesis; enzyme activity assays |
| Industrial | Biotechnology; food industry |
Mechanism of Action
Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt exerts its effects primarily through its role as an energy carrier. It donates phosphate groups to various substrates in phosphorylation reactions, which are crucial for energy transfer and storage. The compound interacts with numerous molecular targets, including kinases, ATPases, and other enzymes involved in metabolic pathways. Its hydrolysis releases energy that drives various cellular processes, such as muscle contraction, active transport, and biosynthetic reactions.
Comparison with Similar Compounds
Key Observations :
- Solubility : The tetrasodium salt likely surpasses the disodium form in aqueous solubility due to increased ionic charge, though explicit data are lacking.
- Stability : Sodium salts generally exhibit better stability than lithium or ammonium analogs (e.g., ATP lithium salt in ).
- Receptor Specificity : ATPγS (thio-modified) resists enzymatic degradation, making it ideal for prolonged receptor activation studies , whereas BzATP preferentially activates P2X7 receptors .
Comparison with ADP and Modified Nucleotides
Key Observations :
- Phosphate Count : ATP tetrasodium (3 phosphates) has broader receptor activation (P2X and P2Y families) compared to ADP (2 phosphates), which primarily targets P2Y receptors .
- Structural Modifications : 2-MeSATP’s methylthio group enhances resistance to ectonucleotidases and selectivity for P2Y1 receptors , while AR-C 69931’s difluoromethylene modification confers antagonist properties at P2Y12 .
Stability and Pharmacokinetic Profiles
Key Observations :
- ATP tetrasodium’s rapid degradation limits its utility in long-term studies, necessitating analogs like α,β-MeATP (hydrolysis-resistant) for sustained receptor activation .
Biological Activity
Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (commonly referred to as ATP) is a nucleotide that plays a crucial role in various biological processes. This compound is essential for energy transfer within cells and is involved in several metabolic pathways. Herein, we explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12N5Na4O13P3
- Molecular Weight : Approximately 491.15 g/mol
- Solubility : Highly soluble in water, allowing for easy incorporation into biological systems.
ATP acts primarily as an energy currency in cells, facilitating numerous biochemical reactions. Its biological activities include:
- Energy Transfer : ATP hydrolysis releases energy used for cellular processes such as muscle contraction, nerve impulse propagation, and biosynthesis.
- Signal Transduction : ATP functions as a signaling molecule, particularly in the activation of kinases and other enzymes involved in cellular signaling pathways.
- Regulation of Ion Channels : ATP modulates various ion channels, influencing cellular excitability and muscle contraction.
Biological Activities
- Cellular Metabolism : ATP is integral to metabolic pathways including glycolysis and the citric acid cycle. It provides the necessary energy for enzymatic reactions that synthesize macromolecules.
- Protein Phosphorylation : ATP serves as a phosphate donor in phosphorylation reactions, altering protein function and activity. This process is critical for regulating metabolic pathways and signal transduction.
- Apoptosis and Cell Death : ATP levels influence apoptotic pathways; depletion can trigger cell death mechanisms.
Case Studies
-
ATP in Cancer Therapy :
- A study demonstrated that manipulating ATP levels can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells. The research indicated that ATP depletion sensitizes tumor cells to treatment, suggesting potential therapeutic strategies that target ATP metabolism .
- Role in Neurodegenerative Diseases :
- Inflammatory Response Modulation :
Comparative Analysis with Other Nucleotides
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Adenosine 5'-triphosphate (ATP) | C10H12N5Na4O13P3 | Primary energy currency; involved in numerous cellular processes. |
| Guanosine 5'-triphosphate (GTP) | C10H12N5Na4O14P3 | Involved in protein synthesis and signal transduction. |
| Cytidine 5'-triphosphate (CTP) | C9H14N3Na3O13P3 | Essential for RNA synthesis; acts as a substrate for RNA polymerases. |
| Uridine 5'-triphosphate (UTP) | C9H12N2Na4O14P3 | Plays a role in carbohydrate metabolism and RNA synthesis. |
Chemical Reactions Analysis
Synthetic Pathways for ATP-Na₄ Production
The primary industrial synthesis involves condensation reactions between adenosine derivatives and pyrophosphoric acid salts. Key methods include:
Phosphoramidate-Pyrophosphate Condensation
Adenosine 5'-phosphoramidate salts react with pyrophosphoric acid esters or salts under anhydrous conditions to form ATP intermediates. For example:
-
Reactants :
-
Dicyclohexylguanidinium adenosine 5'-phosphoramidate
-
Tribenzyl pyrophosphate
-
-
Solvent : Ortho-chlorophenol or tricresol
-
Conditions : Room temperature, 3-day reaction period
-
Product : ATP benzyl ester intermediate, converted to ATP-Na₄ via catalytic hydrogenation .
Key Reaction Mechanism
The reaction proceeds via amine elimination from adenosine phosphoramidate and pyrophosphate, forming ATP or its ester. Organic solvents (e.g., acetonitrile, pyridine) prevent hydrolysis side reactions .
Hydrolysis Reactions
ATP-Na₄ undergoes acid-catalyzed hydrolysis, producing adenosine diphosphate (ADP) or adenosine monophosphate (AMP):
Acidic Hydrolysis Pathways
-
Primary Pathway :
(inorganic phosphate) -
Secondary Pathway :
(inorganic pyrophosphate)
Hydrolysis Kinetics
| Acid Concentration (M HClO₄) | Temperature | Major Product | Bond Cleavage Site |
|---|---|---|---|
| 1–3 | 25°C | ADP + P_i | Terminal phosphate |
| 3–5 | 25°C | AMP + PP_i | Middle phosphate |
Isotope Studies
Hydrolysis of ATP-γ-¹⁸O revealed P–O bond fission at the γ-phosphate group, confirming the role of acid in polarizing the phosphate backbone .
Functional Modifications
ATP-Na₄ derivatives are synthesized for biochemical applications:
Tritiated ATP
-
Labeling : Tritium (³H) at C2/C8 positions.
-
Application : Radiolabeled probes for RNA polymerase assays .
Non-Hydrolyzable Analogues
-
ATP-γ-S : Sulfur substitution at γ-phosphate resists enzymatic hydrolysis, used to study ATP-binding proteins .
Stability and Storage
-
Melting Point : 176°C
-
Storage : Stable at 2–8°C in lyophilized form; aqueous solutions degrade at room temperature .
Catalytic and Enzymatic Roles
ATP-Na₄ serves as a substrate for:
Q & A
Basic Research Question
- Solubility : Dissolves readily in water (up to 10 mg/mL). Avoid organic solvents (e.g., ethanol) due to precipitation risks .
- Buffer Compatibility : Use neutral pH (7.0–7.5) buffers (e.g., Tris-HCl, PBS) to prevent hydrolysis of the triphosphate group. Adjust pH with NaOH if acidic .
- Storage : Aliquot and store at –20°C to –80°C to minimize enzymatic degradation. Avoid freeze-thaw cycles .
How can this compound be used to study P2X/P2Y receptor signaling in cellular models?
Advanced Research Question
Experimental Design :
- Receptor Activation : Use adenosine 5'-(tetrahydrogen triphosphate) as an agonist/antagonist in concentration-response assays. Compare with analogs like 2-MeSATP (P2X1/3 agonist) or AR-C 69931 (P2Y12 antagonist) to isolate receptor subtypes .
- Calcium Imaging : Load cells with Fura-2-AM and measure intracellular Ca²⁺ flux upon ATP addition. Include controls with P2X7 inhibitors (e.g., PPADS) to validate specificity .
- Functional Assays : Quantify downstream effects (e.g., COX-2 expression, YO-PRO-1 uptake) in lymphoma or osteoblast models to assess receptor-mediated pathways .
What methodological considerations apply when using isotopic variants (e.g., γ-³²P-labeled) for phosphorylation assays?
Advanced Research Question
- Radiolabeling : Incorporate γ-³²P isotopes (e.g., adenosine 5'-[γ-³²P]triphosphate) to track kinase activity. Use autoradiography or scintillation counting for detection .
- Quenching Interference : Pre-treat samples with phosphatase inhibitors (e.g., sodium orthovanadate) to prevent label loss .
- Safety Protocols : Follow radiation safety guidelines (shielding, waste disposal) and monitor contamination .
How should researchers address contradictory data in P2X7 receptor pharmacology studies?
Advanced Research Question
Case Example : In MG63 osteoblast models, adenosine 5'-(tetrahydrogen triphosphate) failed to induce YO-PRO-1 uptake via P2X7, contrary to other cell lines .
Resolution Strategies :
- Validate receptor expression via RT-PCR or Western blot.
- Test alternative agonists (e.g., BzATP) and antagonists (BBG, KN-62) to confirm receptor functionality .
- Adjust extracellular divalent cation concentrations (Mg²⁺/Ca²⁺), which modulate P2X7 sensitivity .
What methods ensure stability of the triphosphate group in long-term enzymatic assays?
Advanced Research Question
- Stabilizing Agents : Add EDTA (1–2 mM) to chelate divalent cations (e.g., Mg²⁺) that catalyze hydrolysis .
- Low-Temperature Assays : Conduct reactions on ice or at 4°C to slow degradation .
- Enzyme-Free Controls : Include ATP-only samples to quantify non-enzymatic breakdown over time .
How does this compound differ structurally and functionally from other nucleoside triphosphates?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
